
2-(2-Chlorophenylsulfanyl)benzothiazole safety
data sheet (SDS) and hazards

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name:

2-(2-

Chlorophenylsulfanyl)benzothiazol

e

CAS No.: 60372-34-1

Cat. No.: B1629391

Get Quote

Technical Guide: 2-(2-
Chlorophenylsulfanyl)benzothiazole
Status: Research Chemical / Pharmacophore Intermediate Primary Application: Medicinal

Chemistry (Antitumor/Antimicrobial Screening)

Chemical Identity & Physicochemical Properties[1]
[2][3][4][5][6]
This compound belongs to the class of 2-arylthiobenzothiazoles, a scaffold privileged in drug

discovery for its ability to mimic purine bases and interact with biological kinases.
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Property Data Note

IUPAC Name
2-(2-Chlorophenylsulfanyl)-1,3-

benzothiazole

Synonyms

2-(2-

Chlorophenylthio)benzothiazol

e; 2-(o-

Chlorophenylthio)benzothiazol

e

Molecular Formula C₁₃H₈ClNS₂

Molecular Weight 277.79 g/mol

Physical State Solid (Crystalline powder)
Typically off-white to pale

yellow

Melting Point 68–72 °C (Predicted) Varies by purity/polymorph

Solubility DMSO, DMF, Chloroform Insoluble in water

LogP (Predicted) ~4.8 Highly lipophilic (Drug-like)

CAS Number Not widely cataloged
Treat as Novel Chemical Entity

(NCE)

Structural Visualization
The molecule consists of a benzothiazole fused ring system linked via a sulfide bridge to an

ortho-chlorinated phenyl ring. The steric bulk of the ortho-chlorine forces a non-planar

conformation, which is critical for binding selectivity in protein pockets.

Hazard Identification (GHS Classification)
Note: As a research chemical without a finalized commercial SDS, the following classifications

are derived via Read-Across Methodology from structurally similar analogues (2-

Mercaptobenzothiazole and 2-Chlorobenzothiazole).

Predicted GHS Label Elements
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Signal Word:WARNING

Hazard Class Category Hazard Statement

Acute Toxicity (Oral) Cat. 4 H302: Harmful if swallowed.

Skin Sensitization Cat. 1
H317: May cause an allergic

skin reaction.

Aquatic Toxicity Cat. 1
H410: Very toxic to aquatic life

with long lasting effects.

Eye Irritation Cat. 2A
H319: Causes serious eye

irritation.

Precautionary Statements (P-Codes)
P273: Avoid release to the environment (Critical for benzothiazoles).

P280: Wear protective gloves/protective clothing/eye protection.

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

P333+P313: If skin irritation or rash occurs: Get medical advice/attention.

Synthesis Protocol: C-S Cross-Coupling
The most robust method for synthesizing this compound utilizes a transition-metal-catalyzed

cross-coupling between 2-mercaptobenzothiazole and 1-chloro-2-iodobenzene. This protocol

ensures high regioselectivity for the S-arylation over N-arylation.

Reaction Scheme
Reactants: 2-Mercaptobenzothiazole (1.0 eq) + 1-Chloro-2-iodobenzene (1.2 eq) Catalyst:

Copper(I) Iodide (CuI) (5 mol%) Ligand: 1,10-Phenanthroline (10 mol%) Base: Cesium

Carbonate (Cs₂CO₃) (2.0 eq) Solvent: DMF (Anhydrous)

Step-by-Step Methodology
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Preparation: Flame-dry a 50 mL Schlenk tube and purge with Argon for 10 minutes to

remove moisture.

Charging: Add 2-Mercaptobenzothiazole (167 mg, 1.0 mmol), CuI (9.5 mg, 0.05 mmol), 1,10-

Phenanthroline (18 mg, 0.1 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol) to the tube.

Solvation: Add 1-Chloro-2-iodobenzene (1.2 mmol) and anhydrous DMF (3.0 mL) under a

counter-flow of Argon.

Reaction: Seal the tube and heat to 110 °C in an oil bath for 12–16 hours.

Self-Validation: Monitor reaction progress via TLC (Hexane:Ethyl Acetate 9:1). The starting

thiol (Rf ~0.3) should disappear, and a new non-polar spot (Rf ~0.6) should appear.

Work-up: Cool to room temperature. Dilute with ethyl acetate (20 mL) and filter through a

Celite pad to remove inorganic salts.

Purification: Wash the filtrate with brine (3 x 10 mL). Dry over Na₂SO₄, concentrate in vacuo,

and purify via silica gel column chromatography (Gradient: 100% Hexane → 5%

EtOAc/Hexane).

Synthesis & Workup Flowchart

Reactants:
2-Mercaptobenzothiazole
+ 1-Chloro-2-iodobenzene

Catalytic System:
CuI / Phenanthroline

Cs2CO3 / DMF / 110°C

 Argon Purge Intermediate:
Cu-S-Aryl Complex

 Oxidative Add. Work-up:
Filter (Celite)
Wash (Brine)

 Reductive Elim. Final Product:
2-(2-Chlorophenylsulfanyl)

benzothiazole

 Column Chrom.

Click to download full resolution via product page

Caption: Figure 1. Copper-catalyzed C-S bond formation workflow. The protocol prioritizes S-

selective arylation.

Biological Mechanism & Research Applications
This compound is often screened as a Kinase Inhibitor or an Antimicrobial Agent. The

benzothiazole core mimics the purine ring of ATP, allowing it to dock into the ATP-binding

pocket of enzymes.
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Mechanism of Action (Hypothetical SAR)
Antitumor (EGFR/VEGFR Inhibition): The sulfur bridge provides flexibility, allowing the

chlorophenyl ring to occupy the hydrophobic pocket II of tyrosine kinases. The ortho-chloro

substituent provides steric locking, potentially increasing residence time in the binding

pocket.

Antimicrobial (DNA Gyrase Target): Benzothiazoles can inhibit DNA gyrase B in bacteria,

preventing DNA supercoiling and replication.

Signaling Pathway Interaction

2-(2-Chlorophenylsulfanyl)
benzothiazole

Target Protein
(e.g., EGFR Kinase Domain)

 ATP Competitive Binding

Downstream Signaling
(PI3K/AKT or MAPK)

 Inhibition of Phosphorylation

Cellular Outcome:
Apoptosis / G1 Arrest

 Signal Blockade

Click to download full resolution via product page

Caption: Figure 2.[1] Proposed mechanism of action where the compound acts as an ATP-

competitive inhibitor.
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Handling, Storage, and Stability
To ensure scientific integrity and reproducibility, the following protocols must be strictly

observed.

Stability Profile
Oxidation Sensitivity: The thioether (sulfide) linkage is susceptible to oxidation to sulfoxides

(S=O) or sulfones (O=S=O) upon prolonged exposure to air/peroxides.

Light Sensitivity: Benzothiazoles can undergo photodegradation.

Storage Protocol
Container: Amber glass vial with a Teflon-lined screw cap.

Environment: Store at -20°C (long term) or 2–8°C (active use).

Atmosphere: Store under Argon or Nitrogen atmosphere if possible.

Self-Validating Purity Check
Before using the compound in biological assays, perform this rapid check:

TLC Analysis: Run on Silica Gel 60 F254.

Mobile Phase: 10% Ethyl Acetate in Hexane.

Visualization: UV (254 nm).

Criteria: Single spot. If a lower Rf spot ("tailing") appears, it indicates oxidation to the

sulfoxide. Recrystallize from Ethanol before use.

References
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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